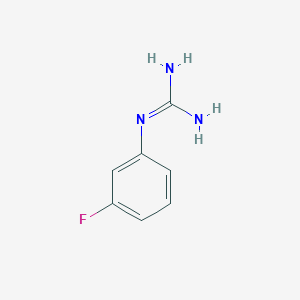
1-(3-Fluorophenyl)guanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(3-Fluorophenyl)guanidine” (CAS Number: 65783-19-9) is a guanidine derivative . It has a molecular weight of 153.16 g/mol . It has been extensively studied due to its potential applications in various fields of research and industry.
Molecular Structure Analysis
The molecular formula of “1-(3-Fluorophenyl)guanidine” is C7H8FN3 . The InChI code for this compound is 1S/C7H8FN3/c8-5-2-1-3-6(4-5)11-7(9)10/h1-4H, (H4,9,10,11) .
Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Heteropolycyclic Nitrogen Systems
- Application Summary : This research involves the synthesis of novel heteropolycyclic nitrogen systems bearing fluorine substituted pyrazolo[3,4-d] pyrimidine derived from polyfunctional π-acceptor compounds and guanidine .
- Methods of Application : The synthesis involves the interaction between N’-heteroaryl guanidine 4 with polyfunctional π-acceptors in different media and conditions . The structures of the synthesized compounds were established by spectroscopic analysis .
- Results or Outcomes : The synthesized compounds were evaluated as antifungal probes in various concentrations .
Guanidinium Functionalized Anion Exchange Polymer Electrolytes
- Application Summary : This research involves the development of guanidinium functionalized anion exchange polymer electrolytes via activated fluorphenyl-amine reaction .
- Methods of Application : The polymerization of poly(arylene ether sulfone)s (PAES-S and PAES-SO2) was carried out using 4,4 ́-Difluorodiphenylsulfone (DFS), 1,1,3,3-tetramethylguanidine (TMG), dimethyl sulfate (DMS), and other compounds . The resulting polymer was treated with DMS in DMAc at 90 oC .
- Results or Outcomes : The resulting polymer was denoted PAES-TMG .
Eigenschaften
IUPAC Name |
2-(3-fluorophenyl)guanidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FN3/c8-5-2-1-3-6(4-5)11-7(9)10/h1-4H,(H4,9,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LABHBMYCBQAGMN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)N=C(N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80469813 |
Source


|
| Record name | N-(3-fluorophenyl)guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80469813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Fluorophenyl)guanidine | |
CAS RN |
65783-19-9 |
Source


|
| Record name | N-(3-fluorophenyl)guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80469813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 3-methyl-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate](/img/structure/B1339533.png)
![N-(3-{[2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-1H-imidazo[4,5-c]pyridin-6-yl]oxy}phenyl)-4-[2-(morpholin-4-yl)ethoxy]benzamide](/img/structure/B1339534.png)
![cis-8-Boc-3,8-diazabicyclo[4.2.0]octane](/img/structure/B1339535.png)


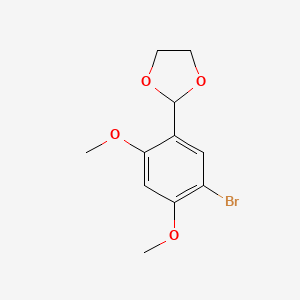
![3-(1-Bromo-8-chloroimidazo[1,5-A]pyrazin-3-YL)cyclobutanone](/img/structure/B1339546.png)
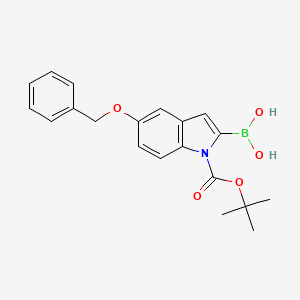
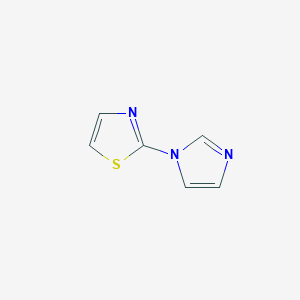
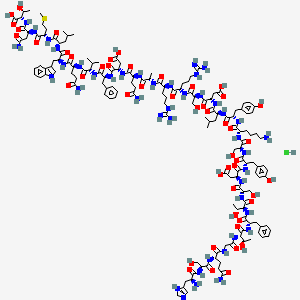

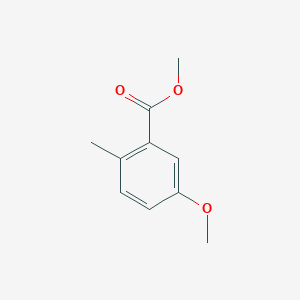

![5-[(1-Naphthyloxy)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1339577.png)